Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,2-a]pyrimidine ring. It is widely used in medicinal chemistry due to its potential biological activities and serves as a valuable intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also suggested to be an inhibitor of CYP1A2 . These properties could impact the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with skin and eyes should be avoided, and good ventilation should be ensured during its handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted imidazo[1,2-a]pyrimidines with various functional groups.
- Oxidized derivatives with hydroxyl or carbonyl functionalities.
- Reduced derivatives with alcohol or aldehyde groups .
Scientific Research Applications
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It serves as a precursor in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used in chemical probes to study biological pathways and mechanisms.
Comparison with Similar Compounds
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloroimidazo[1,2-a]pyrimidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate:
Ethyl 6-iodoimidazo[1,2-a]pyrimidine-3-carboxylate: Iodine substitution affects the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILKVDGYVAARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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